4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone is an organic compound with a complex structure that includes a furanone ring, an acetyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Hydroxy Group: The hydroxy group can be added through hydroxylation reactions, often using oxidizing agents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-2(5H)-furanone: Similar structure but with a hydroxy group instead of a methoxy group.
4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-2(5H)-furanone: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position on the phenyl ring may confer distinct properties compared to similar compounds with different substitutions.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)10-11(15)13(16)18-12(10)8-4-3-5-9(6-8)17-2/h3-6,12,15H,1-2H3 |
InChI Key |
ITWUJJIBGPNMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC1C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.